(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate
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Overview
Description
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . This compound is of interest due to its unique structure, which combines a cyanopyridine moiety with a bromobenzoate group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with (2-cyanopyridin-4-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Reduction: Formation of aminopyridines.
Oxidation: Formation of carboxypyridines.
Scientific Research Applications
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in.
Comparison with Similar Compounds
Similar Compounds
(2-Cyanopyridin-4-yl)methyl benzoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
(2-Cyanopyridin-4-yl)methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
(2-Cyanopyridin-4-yl)methyl 4-fluorobenzoate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
(2-Cyanopyridin-4-yl)methyl 4-bromobenzoate is unique due to the presence of both a cyanopyridine and a bromobenzoate group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
(2-cyanopyridin-4-yl)methyl 4-bromobenzoate |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-3-1-11(2-4-12)14(18)19-9-10-5-6-17-13(7-10)8-16/h1-7H,9H2 |
InChI Key |
GMOOOMMKAXAULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CC(=NC=C2)C#N)Br |
Origin of Product |
United States |
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